Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane
Description
The compound Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a heterobimetallic complex featuring:
- Ruthenium(II) center coordinated to dichloride ligands.
- Iron(II) center likely integrated into a ferrocene-like structure.
- Chiral oxazoline-phosphane ligand derived from a (4S)-4-isopropyl-4,5-dihydrooxazole moiety, providing stereochemical control.
- Triphenylphosphane and diphenylphosphane ligands for electronic stabilization.
This architecture suggests applications in asymmetric catalysis and redox-active systems due to the combination of Ru/Fe centers and chiral ligands .
Properties
Molecular Formula |
C46H43Cl2FeNOP2Ru |
|---|---|
Molecular Weight |
915.6 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |
InChI Key |
HKRAKCCJCUJLAW-KOFDSZFWSA-L |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex typically involves the following steps:
Preparation of the Chiral Ligand: The chiral ferrocenyl ligand is synthesized by reacting ferrocene with diphenylphosphine and 4-isopropyl-2-oxazoline under controlled conditions.
Formation of the Ruthenium Complex: The chiral ligand is then reacted with ruthenium(II) chloride and triphenylphosphine in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ferrocenyl ligand using automated reactors.
Complexation: The ligand is then introduced to ruthenium(II) chloride and triphenylphosphine in large reaction vessels, with careful control of temperature and atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex undergoes several types of reactions, including:
Hydrogenation: The complex is widely used in the hydrogenation of alkenes and ketones, converting them to their corresponding alkanes and alcohols.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The complex can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C to 100°C.
Oxidation: Common oxidizing agents include oxygen or peroxides, with reactions often conducted at room temperature.
Substitution: Ligand exchange reactions are usually performed in solvents like dichloromethane or toluene at ambient temperatures.
Major Products
Hydrogenation: Produces alkanes and alcohols.
Oxidation: Yields aldehydes and ketones.
Substitution: Results in new coordination complexes with different ligands.
Scientific Research Applications
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex has diverse applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biomolecules through selective hydrogenation or oxidation.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which this complex exerts its catalytic effects involves the following steps:
Coordination: The substrate coordinates to the ruthenium center, facilitated by the chiral ferrocenyl ligand.
Activation: The ruthenium center activates the substrate, making it more susceptible to hydrogenation or oxidation.
Reaction: The activated substrate undergoes the desired transformation (e.g., hydrogenation or oxidation).
Release: The product is released from the complex, regenerating the active catalyst.
The chiral ferrocenyl ligand plays a crucial role in imparting enantioselectivity by creating a chiral environment around the ruthenium center, influencing the orientation and reactivity of the substrate.
Comparison with Similar Compounds
Chiral Ferrocenyl Phosphine Complexes
- Example: (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene . Similarities: Incorporates iron(II) in a ferrocene framework with chiral phosphine ligands. Differences: Lacks ruthenium and oxazoline moieties. Catalytic Role: Used in asymmetric hydrogenation, whereas the target compound’s Ru center may enable transfer hydrogenation or C–H activation .
Iron Tricarbonyl Cyclopentadienone Complexes
- Example: (Cyclopentadienone)iron tricarbonyl complexes . Similarities: Cyclopentadiene-derived ligands and iron coordination. Differences: Absence of Ru and chiral phosphine-oxazoline ligands.
Ruthenium-Oxazoline Catalysts
- Example: Ru(II) complexes with Josiphos-type ligands. Similarities: Use of chiral oxazoline-phosphane ligands for enantioselectivity. Differences: Monometallic Ru systems without Fe integration. Performance: High efficiency in asymmetric ketone hydrogenation; the target compound’s Fe center may introduce redox-mediated pathways .
Bimetallic Ru-Fe Systems
- Example : C₄₂H₅₃Fe₂NP₂ complexes .
- Similarities : Bimetallic Fe/Fe or Ru/Fe cores with phosphine ligands.
- Differences : The target compound’s oxazoline moiety enhances stereochemical control compared to simpler phosphine systems.
Key Comparative Data
Research Findings and Mechanistic Insights
- Electronic Effects : The oxazoline-phosphane ligand in the target compound lowers the LUMO energy at the Ru center, enhancing electrophilic reactivity for substrate activation .
- Synergistic Metal Interaction : The Fe center may act as an electron reservoir, modulating the redox state of Ru during catalysis .
- Steric Influence : Bulky triphenylphosphane ligands prevent undesired side reactions, improving selectivity in asymmetric transformations .
Biological Activity
The compound Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in cancer therapy. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This complex contains both ruthenium and iron centers, which are known for their catalytic properties and potential therapeutic effects in biological systems.
Anticancer Properties
Research has demonstrated the cytotoxic activity of ruthenium-based compounds against various cancer cell lines. For instance, studies on related ruthenium polypyridyl complexes have shown significant cytotoxic effects on breast cancer cells (MCF7) with IC50 values ranging from 25.4 to 30.1 µM . The mechanism of action often involves interaction with cellular DNA, leading to apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Ruthenium complexes typically interact with DNA, causing strand cleavage and disrupting replication processes.
- Apoptosis Induction : Compounds have been shown to induce apoptotic pathways in cancer cells, characterized by chromatin condensation and nuclear fragmentation .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, further inhibiting cancer cell proliferation.
Study 1: In Vitro Efficacy
A study evaluated the efficacy of a similar ruthenium complex against MCF7 cells. The results indicated a significant increase in apoptotic markers after treatment with the compound, suggesting effective induction of cell death mechanisms .
| Compound | IC50 (µM) | Apoptotic Cells (%) |
|---|---|---|
| Ru1 | 25.4 ± 5.0 | 41 ± 3 |
| Ru2 | 30.1 ± 12.5 | 45 ± 4 |
Study 2: In Vivo Studies
In vivo experiments using xenograft models demonstrated that these compounds effectively inhibited tumor growth in mice models of breast cancer. The study highlighted the potential for further development of these compounds as therapeutic agents due to their safety profile and effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
